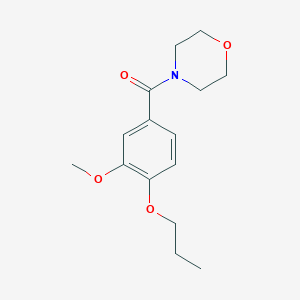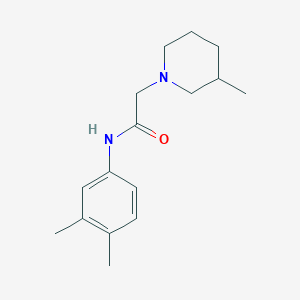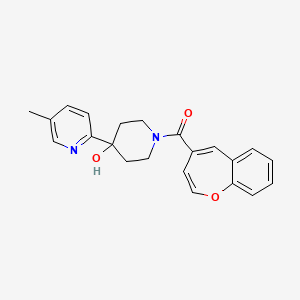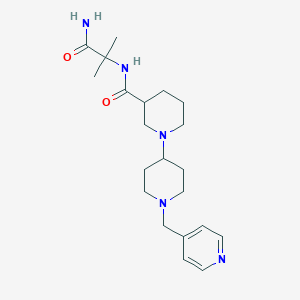
4-(3-methoxy-4-propoxybenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxy-4-propoxybenzoyl)morpholine, also known as MPBP, is a synthetic compound that belongs to the family of benzoylmorpholines. MPBP has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 4-(3-methoxy-4-propoxybenzoyl)morpholine involves the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, protein folding, and lipid metabolism. 4-(3-methoxy-4-propoxybenzoyl)morpholine has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
4-(3-methoxy-4-propoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. 4-(3-methoxy-4-propoxybenzoyl)morpholine has also been shown to have an effect on the modulation of various cellular processes such as calcium signaling, protein folding, and lipid metabolism.
実験室実験の利点と制限
One advantage of using 4-(3-methoxy-4-propoxybenzoyl)morpholine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of cellular processes that are involved in various physiological functions. However, one limitation of using 4-(3-methoxy-4-propoxybenzoyl)morpholine in lab experiments is its potential toxicity. 4-(3-methoxy-4-propoxybenzoyl)morpholine has been shown to have a cytotoxic effect on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(3-methoxy-4-propoxybenzoyl)morpholine. One direction is the further investigation of its mechanism of action and its effect on various physiological functions. Another direction is the development of more selective compounds that target the sigma-1 receptor. Additionally, the potential use of 4-(3-methoxy-4-propoxybenzoyl)morpholine in the treatment of various neurological disorders such as Alzheimer's disease and depression should be further explored.
Conclusion:
In conclusion, 4-(3-methoxy-4-propoxybenzoyl)morpholine is a synthetic compound that has been studied for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have an effect on various cellular processes and neurotransmitter release. While there are advantages to using 4-(3-methoxy-4-propoxybenzoyl)morpholine in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the mechanism of action of 4-(3-methoxy-4-propoxybenzoyl)morpholine and its potential use in the treatment of neurological disorders.
合成法
The synthesis of 4-(3-methoxy-4-propoxybenzoyl)morpholine involves the reaction of 3-methoxy-4-propoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(3-methoxy-4-propoxybenzoyl)morpholine as a white crystalline solid. The purity of 4-(3-methoxy-4-propoxybenzoyl)morpholine can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(3-methoxy-4-propoxybenzoyl)morpholine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological functions such as pain perception, mood regulation, and memory formation. 4-(3-methoxy-4-propoxybenzoyl)morpholine has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-8-20-13-5-4-12(11-14(13)18-2)15(17)16-6-9-19-10-7-16/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIMIRBEQPHIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)


![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
methanone](/img/structure/B5375008.png)

![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)
![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)